

A Spectroscopic Deep Dive: Elucidating the Structure of 4-Phenylbutyronitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Phenylbutyronitrile**

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Phenylbutyronitrile, a versatile bifunctional molecule, serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and specialty polymers.^[1] Its structure, comprising a phenyl ring, a flexible four-carbon aliphatic chain, and a terminal nitrile group, imparts a unique combination of aromatic and aliphatic characteristics. Accurate and unambiguous structural confirmation of **4-phenylbutyronitrile** is paramount for its application in complex synthetic pathways, ensuring the integrity and purity of downstream products. This technical guide provides a comprehensive analysis of the spectral data of **4-phenylbutyronitrile**, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a detailed structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for the robust characterization of organic molecules.

Molecular Structure and Key Spectroscopic Features

The structural formula of **4-phenylbutyronitrile** is $C_{10}H_{11}N$, with a molecular weight of 145.20 g/mol.^[2] The molecule's architecture, with its distinct proton and carbon environments, gives rise to a characteristic spectroscopic fingerprint that can be definitively analyzed.

Caption: Molecular structure of **4-Phenylbutyronitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei.

For **4-phenylbutyronitrile**, both ^1H and ^{13}C NMR provide invaluable information for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-phenylbutyronitrile**, typically recorded in a deuterated solvent like chloroform (CDCl_3), reveals four distinct sets of signals corresponding to the different proton environments in the molecule.

Table 1: ^1H NMR Spectral Data of **4-Phenylbutyronitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.17	Multiplet	5H	Aromatic protons (C_6H_5)
2.72	Triplet	2H	$-\text{CH}_2-$ (adjacent to phenyl)
2.36	Triplet	2H	$-\text{CH}_2-$ (adjacent to - CN)
2.00	Quintet	2H	$-\text{CH}_2-$ (central)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

- Aromatic Protons (7.32 - 7.17 ppm): The complex multiplet in the downfield region is characteristic of the five protons on the monosubstituted benzene ring. The overlapping signals are due to the small differences in their chemical environments.

- **Benzylic Protons (2.72 ppm):** The triplet corresponds to the two protons on the carbon atom directly attached to the phenyl ring. The signal is split into a triplet by the two adjacent protons on the neighboring methylene group.
- **Protons Alpha to Nitrile (2.36 ppm):** The triplet is assigned to the two protons on the carbon atom adjacent to the electron-withdrawing nitrile group. This deshielding effect shifts the signal downfield compared to a standard alkane. The triplet splitting is caused by the two neighboring protons.
- **Central Methylene Protons (2.00 ppm):** The quintet arises from the two protons on the central methylene group of the aliphatic chain. This signal is split by the two protons on each of the adjacent methylene groups ($2+2=4$, $n+1=5$).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **4-phenylbutyronitrile** displays signals for each of the unique carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data of **4-Phenylbutyronitrile**

Chemical Shift (δ) ppm	Assignment
140.5	Quaternary aromatic carbon (C-ipso)
128.6	Aromatic CH (C-ortho and C-meta)
126.4	Aromatic CH (C-para)
119.4	Nitrile carbon (-C≡N)
34.6	-CH ₂ - (adjacent to phenyl)
28.0	-CH ₂ - (central)
17.1	-CH ₂ - (adjacent to -CN)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

- Aromatic Carbons (140.5, 128.6, 126.4 ppm): The signals in the aromatic region correspond to the six carbons of the phenyl ring. The quaternary carbon directly attached to the alkyl chain (C-ipso) appears at 140.5 ppm. The other aromatic carbons appear as two distinct signals due to symmetry.
- Nitrile Carbon (119.4 ppm): The signal at 119.4 ppm is characteristic of a nitrile carbon, which typically resonates in the 110-125 ppm range.[3]
- Aliphatic Carbons (34.6, 28.0, 17.1 ppm): The three signals in the upfield region correspond to the three methylene carbons of the aliphatic chain. The benzylic carbon appears at 34.6 ppm, while the carbon adjacent to the nitrile group is found at 17.1 ppm. The central methylene carbon resonates at 28.0 ppm.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-phenylbutyronitrile** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]
- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

- A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **4-phenylbutyronitrile** exhibits characteristic absorption bands that confirm the presence of the nitrile and aromatic functionalities.

Table 3: Key IR Absorption Bands of **4-Phenylbutyronitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3030 - 3080	Medium	Aromatic C-H stretch
2850 - 2950	Medium	Aliphatic C-H stretch
2245	Strong, Sharp	C≡N stretch (nitrile)
1605, 1495, 1455	Medium	Aromatic C=C ring stretch

Data sourced from the NIST WebBook.[6]

Interpretation:

- Aromatic C-H Stretch (3030 - 3080 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.
- Aliphatic C-H Stretch (2850 - 2950 cm⁻¹): The bands in this region are due to the C-H stretching vibrations of the methylene groups in the alkyl chain.
- Nitrile C≡N Stretch (2245 cm⁻¹): The strong and sharp absorption at 2245 cm⁻¹ is a definitive indicator of the nitrile functional group. The position of this band is characteristic for non-conjugated nitriles.[7][8]
- Aromatic C=C Ring Stretch (1605, 1495, 1455 cm⁻¹): These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: For a liquid sample like **4-phenylbutyronitrile**, the spectrum can be obtained neat (undiluted). A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty salt plates.
 - Place the sample between the plates and acquire the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. The electron ionization (EI) mass spectrum of **4-phenylbutyronitrile** shows a molecular ion peak and several characteristic fragment ions.

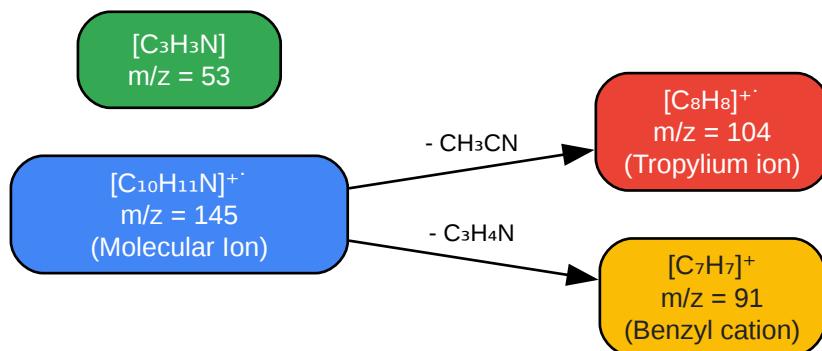
Table 4: Major Peaks in the Mass Spectrum of **4-Phenylbutyronitrile**

m/z	Relative Intensity (%)	Proposed Fragment
145	25	$[M]^+$ (Molecular Ion)
104	100	$[C_8H_8]^+$ (Tropylium ion)
91	60	$[C_7H_7]^+$ (Benzyl cation)
41	30	$[C_3H_5]^+$ (Allyl cation)

Data sourced from the NIST WebBook.[\[6\]](#)

Interpretation:

- Molecular Ion (m/z 145): The peak at m/z 145 corresponds to the molecular weight of **4-phenylbutyronitrile**, confirming its elemental composition.[2]
- Base Peak (m/z 104): The most intense peak in the spectrum (the base peak) at m/z 104 is attributed to the formation of the stable tropylidium ion via a McLafferty-like rearrangement followed by the loss of acetonitrile (CH_3CN).
- Benzyl Cation (m/z 91): The prominent peak at m/z 91 is characteristic of the benzyl cation, formed by the cleavage of the bond between the benzylic carbon and the adjacent carbon of the alkyl chain.
- Allyl Cation (m/z 41): This peak likely arises from the fragmentation of the alkyl chain.



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Caption: Proposed fragmentation pathway of **4-Phenylbutyronitrile**.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a small amount of **4-phenylbutyronitrile** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- **Detection:** The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Conclusion

The comprehensive analysis of the ^1H NMR, ^{13}C NMR, IR, and MS spectra provides a self-validating and unambiguous structural confirmation of **4-phenylbutyronitrile**. The ^1H and ^{13}C NMR spectra precisely map the proton and carbon skeletons of the molecule. The IR spectrum confirms the presence of the key nitrile and aromatic functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. This multi-technique spectroscopic approach ensures the highest level of confidence in the identity and purity of **4-phenylbutyronitrile**, a critical requirement for its use in research and development.

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References

- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Benzenebutanenitrile | C10H11N | CID 74897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. Benzenebutanenitrile [webbook.nist.gov]
- 7. NP-MRD: ^1H NMR Spectrum (1D, 500 MHz, H_2O , experimental) (NP0000537) [np-mrd.org]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- To cite this document: BenchChem. [A Spectroscopic Deep Dive: Elucidating the Structure of 4-Phenylbutyronitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582471#4-phenylbutyronitrile-spectral-data-nmr-ir-ms>]

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